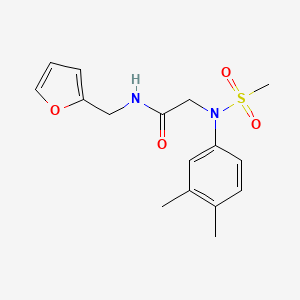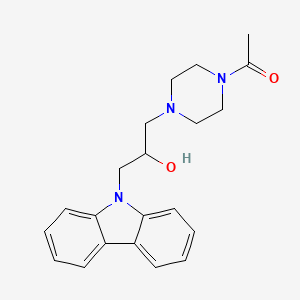
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. The chemical formula of Diclofenac is C14H11Cl2NO2, and its molecular weight is 296.15 g/mol.
Mecanismo De Acción
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also inhibits the activity of platelets, which are responsible for blood clotting. N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of cardiovascular effects, including the reduction of blood pressure and the improvement of endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is widely used in laboratory experiments due to its anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models, and to test the efficacy of anti-inflammatory drugs. However, N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of limitations for lab experiments, including its potential toxicity to cells and its effects on the immune system.
Direcciones Futuras
There are a number of future directions for the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of new formulations of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide that can improve its bioavailability and reduce its side effects. Another potential direction is the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other drugs, such as chemotherapy drugs, to improve their efficacy. Finally, the study of N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of arthritis, menstrual cramps, and postoperative pain. N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-14-4-2-3-9-7-11(17(22)24-15(9)14)16(21)20-13-8-10(18)5-6-12(13)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBUANFDIJGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B3938692.png)
![2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3938695.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-3-(tetrahydro-2H-pyran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B3938713.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)